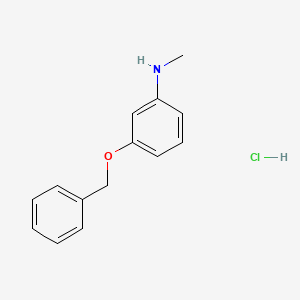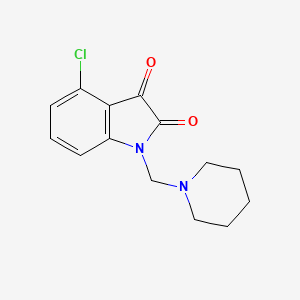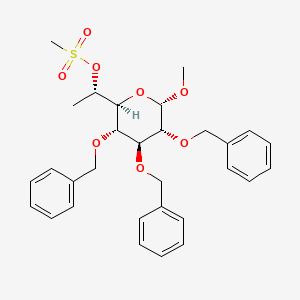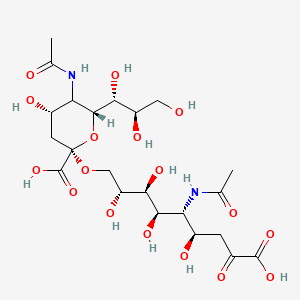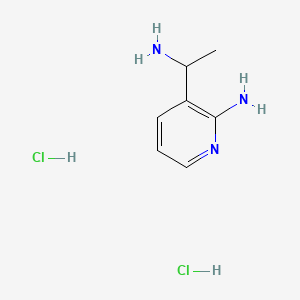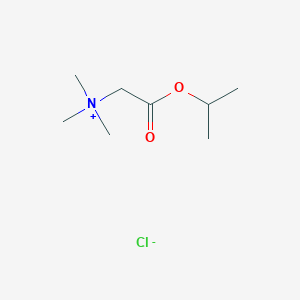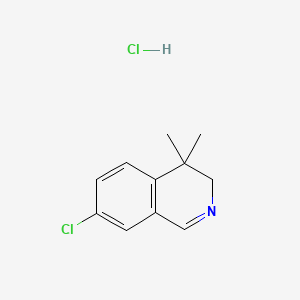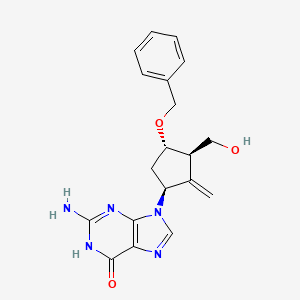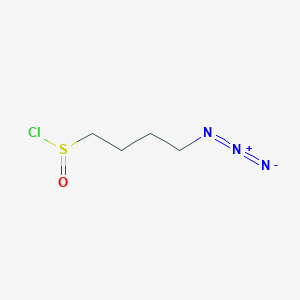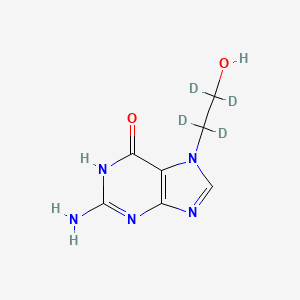![molecular formula C13H26N2O B13446136 n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
n-[3-(Morpholin-4-yl)propyl]cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholin-4-yl)propyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
N-[3-(Morpholin-4-yl)propyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
N-[3-(Morpholin-4-yl)propyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[3-(Morpholin-4-yl)propyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. It is known to inhibit the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release in the brain. This inhibition can lead to alterations in neurotransmitter levels, thereby affecting various physiological and neurological processes.
相似化合物的比较
Similar Compounds
- N-[3-(Morpholin-4-yl)propyl]cyclopentanamine
- 4-Methyl-N-[3-(4-morpholinyl)propyl]cyclohexanamine
- N-[3-(Morpholin-4-yl)propyl]cyclohexanamine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a cyclohexane ring and a morpholine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
属性
分子式 |
C13H26N2O |
|---|---|
分子量 |
226.36 g/mol |
IUPAC 名称 |
N-(3-morpholin-4-ylpropyl)cyclohexanamine |
InChI |
InChI=1S/C13H26N2O/c1-2-5-13(6-3-1)14-7-4-8-15-9-11-16-12-10-15/h13-14H,1-12H2 |
InChI 键 |
ACRBCUUGDPGLEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


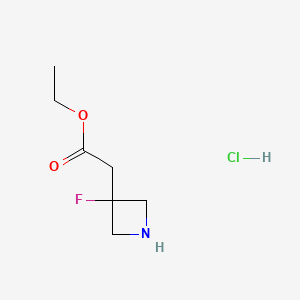
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
